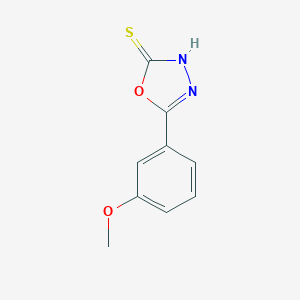

5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Description

Properties

IUPAC Name |

5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c1-12-7-4-2-3-6(5-7)8-10-11-9(14)13-8/h2-5H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCXBGYOKNHZERF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=S)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352408 | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108413-55-4 | |

| Record name | 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108413-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(3-methoxyphenyl)-1,3,4-oxadiazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This guide provides an in-depth, research-level protocol for the synthesis and comprehensive structural elucidation of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The 1,3,4-oxadiazole scaffold is a privileged heterocycle in medicinal chemistry, renowned for conferring a wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4][5][6] The incorporation of a 2-thiol group provides a crucial reactive handle for further derivatization and is known to enhance the compound's biological profile.[7] This document details a robust, multi-step synthetic pathway, beginning with 3-methoxybenzoic acid, and outlines the rigorous analytical techniques required for unambiguous characterization of the final product, including FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. The causality behind experimental choices is explained, providing a framework for both replication and adaptation in a drug discovery context.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

Heterocyclic compounds form the backbone of a vast majority of pharmaceuticals. Among them, the 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms that has garnered significant attention for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities.[5] The potent pharmacological activities of 1,3,4-oxadiazoles are often attributed to the toxophoric -N=C-O- linkage, which can interact with nucleophilic centers within biological systems.[4]

Derivatives of this scaffold have been reported to possess a remarkable range of therapeutic applications, including:

-

Anti-inflammatory Action[10]

The specific target of this guide, this compound, combines this privileged core with two key features. The 3-methoxyphenyl substituent provides a lipophilic aromatic moiety that can be crucial for target engagement, while the 2-thiol group introduces a nucleophilic center and the potential for thiol-thione tautomerism, which can influence the molecule's interaction with biological targets and serve as a key site for synthesizing diverse compound libraries.[11]

This document serves as a Senior Application Scientist's guide, bridging theoretical chemistry with practical, field-proven methodology for researchers in synthetic chemistry and drug development.

Synthesis Methodology

The synthesis of the title compound is a well-established multi-step process that proceeds through key intermediates. The overall pathway is efficient and relies on fundamental organic reactions.

Principle of the Synthesis

The synthesis is achieved via a three-step sequence starting from 3-methoxybenzoic acid:

-

Hydrazide Formation: The carboxylic acid is first converted into its corresponding acid hydrazide, 3-methoxybenzoyl hydrazide. This is a classic nucleophilic acyl substitution reaction where hydrazine acts as the nucleophile, displacing the hydroxyl group of the carboxylic acid (often after conversion to a more reactive species like an ester).

-

Dithiocarbazinate Salt Formation: The resulting hydrazide is reacted with carbon disulfide in the presence of a strong base, typically potassium hydroxide in an alcoholic solvent. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbon of CS₂, forming a potassium dithiocarbazinate salt.[12][13][14] This intermediate is the direct precursor to the heterocyclic ring.

-

Oxidative Cyclization: The dithiocarbazinate salt undergoes an acid-catalyzed intramolecular cyclization. Protonation is followed by the elimination of water to form the stable 1,3,4-oxadiazole ring. This is a common and robust method for constructing this heterocyclic system.[10][15]

Visualization of the Synthetic Pathway

Sources

- 1. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ProQuest [proquest.com]

- 3. mdpi.com [mdpi.com]

- 4. tandfonline.com [tandfonline.com]

- 5. rjptonline.org [rjptonline.org]

- 6. researchgate.net [researchgate.net]

- 7. asianpubs.org [asianpubs.org]

- 8. ijmspr.in [ijmspr.in]

- 9. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jchemrev.com [jchemrev.com]

- 11. bingol.edu.tr [bingol.edu.tr]

- 12. researchgate.net [researchgate.net]

- 13. sid.ir [sid.ir]

- 14. Thiocarbohydrazides: Synthesis and Reactions [article.sapub.org]

- 15. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

An In-depth Technical Guide to 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Structure, Properties, Synthesis, and Applications

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure, known for its metabolic stability and ability to participate in hydrogen bonding, making it a cornerstone in the design of various therapeutic agents.[1][2][3] The incorporation of a thiol group at the 2-position introduces a reactive handle for further derivatization and a crucial site for biological interactions, which has been shown to enhance a range of pharmacological activities.[4] This document delineates the molecule's structural features, particularly its thiol-thione tautomerism, provides a detailed, field-proven synthesis protocol, and explores its established chemical properties and burgeoning potential in drug discovery, supported by authoritative references.

Molecular Structure and Physicochemical Properties

Structural Elucidation

This compound is composed of a central five-membered 1,3,4-oxadiazole ring. This core is substituted at the 5-position with a 3-methoxyphenyl group and at the 2-position with a thiol (-SH) group. The aromatic methoxy-substituted phenyl ring contributes to the molecule's lipophilicity and potential for π-π stacking interactions, while the oxadiazole ring acts as a bioisosteric replacement for ester and amide functionalities, often improving pharmacokinetic profiles. The exocyclic thiol group is a key functional feature, influencing the compound's reactivity and acidity.

Thiol-Thione Tautomerism

A critical chemical characteristic of 2-mercapto-1,3,4-oxadiazoles is their existence in a tautomeric equilibrium between the thiol and thione forms.[5][6][7][8] Spectroscopic evidence from UV, IR, and NMR studies on analogous structures suggests that the equilibrium often favors the thione form (5-(3-methoxyphenyl)-1,3,4-oxadiazol-2(3H)-thione) in the solid state and in various solvents.[9] This equilibrium is crucial as it dictates the molecule's hydrogen bonding capabilities, potential for metal chelation, and reaction pathways.

Caption: Tautomeric equilibrium between the thiol and thione forms.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂O₂S | [10][11][12] |

| Molecular Weight | 208.24 g/mol | [10][11] |

| Appearance | Off-white crystalline solid | [10] |

| Melting Point | 203-208 °C (lit.) | [10] |

| IUPAC Name | 5-(3-methoxyphenyl)-3H-1,3,4-oxadiazole-2-thione | [11] |

| InChI Key | UGHZJAXROLHKEH-UHFFFAOYSA-N (for para-isomer) | [11] |

Synthesis and Characterization

Retrosynthetic Analysis and Rationale

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established and efficient process in heterocyclic chemistry.[3][7] The most common and reliable pathway involves the cyclization of an acid hydrazide with carbon disulfide in a basic medium. This method is selected for its high yields, operational simplicity, and the ready availability of starting materials. The key disconnection is at the C-S and C-O bonds of the oxadiazole ring, leading back to 3-methoxybenzoyl hydrazide and carbon disulfide.

Caption: General synthesis workflow for the target compound.

Detailed Experimental Protocol

This protocol describes the synthesis starting from 3-methoxybenzoic acid. The causality behind this choice rests on its efficiency and robustness, which has been validated across the synthesis of numerous analogs.[4][6]

Step A: Synthesis of 3-Methoxybenzoyl Hydrazide

-

Esterification: To a solution of 3-methoxybenzoic acid (1 equivalent) in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for 4-6 hours until TLC indicates the consumption of the starting acid.

-

Work-up: Remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude methyl 3-methoxybenzoate.

-

Hydrazinolysis: Dissolve the crude ester in absolute ethanol. Add hydrazine hydrate (80-99%, 2-3 equivalents) and reflux the mixture for 8-12 hours.

-

Isolation: Cool the reaction mixture to room temperature. The product, 3-methoxybenzoyl hydrazide, will often precipitate. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Rationale: The two-step conversion via the methyl ester is a classic and high-yielding method to produce the acid hydrazide, which is the key precursor for the subsequent cyclization.

Step B: Synthesis of this compound

-

Salt Formation: Dissolve 3-methoxybenzoyl hydrazide (1 equivalent) in absolute ethanol. To this solution, add potassium hydroxide (1.1 equivalents) dissolved in a small amount of water, followed by the dropwise addition of carbon disulfide (1.5 equivalents).

-

Cyclization: Heat the resulting mixture to reflux and maintain for 10-16 hours, monitoring by TLC. The reaction proceeds via the formation of a potassium dithiocarbazate salt intermediate.[6]

-

Acidification and Isolation: After cooling, pour the reaction mixture into a beaker of crushed ice. Acidify the solution to pH 2-3 with dilute hydrochloric acid.

-

Purification: The crude solid product will precipitate. Collect the precipitate by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and recrystallize from a suitable solvent like ethanol or an ethanol-water mixture to obtain the pure product.

Rationale: The use of a strong base (KOH) is essential to deprotonate the hydrazide, facilitating the nucleophilic attack on carbon disulfide. The subsequent intramolecular cyclization with the elimination of water, driven by heat, is an efficient method for forming the stable 1,3,4-oxadiazole ring.[3]

Methods of Characterization

The structure of the synthesized compound must be confirmed using standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: Expected characteristic peaks include a broad absorption for N-H stretching (in the thione form) around 3100-3300 cm⁻¹, C=S stretching around 1200-1300 cm⁻¹, C=N stretching around 1600-1650 cm⁻¹, and C-O-C ether stretches. The absence of a sharp S-H peak around 2500-2600 cm⁻¹ often supports the predominance of the thione tautomer in the solid state.[4][13]

-

¹H-NMR Spectroscopy: The spectrum in a solvent like DMSO-d₆ would show signals for the aromatic protons of the 3-methoxyphenyl ring, a singlet for the methoxy (-OCH₃) protons around δ 3.8 ppm, and a broad singlet for the N-H proton at a downfield chemical shift (often > δ 10 ppm), further confirming the thione structure in solution.[4][6]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) corresponding to the calculated molecular weight (208.24).[4][13]

Chemical Reactivity and Biological Significance

The 1,3,4-Oxadiazole Scaffold in Drug Discovery

The 1,3,4-oxadiazole ring is a bioisostere of amide and ester groups, valued for its favorable metabolic stability and ability to act as a hydrogen bond acceptor.[1][3] Its presence in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties. Numerous compounds containing this scaffold have been developed and investigated for a wide array of therapeutic applications.[1][2]

Biological Activities of Related Analogs

While specific data on the 3-methoxy isomer is sparse, the broader class of 5-aryl-1,3,4-oxadiazole-2-thiols has demonstrated significant pharmacological potential.

-

Antifungal and Antibacterial Activity: The presence of the oxadiazole-thiol moiety is strongly associated with antimicrobial properties.[4][6] Derivatives have shown activity against various fungal and bacterial strains, making this scaffold a promising starting point for the development of new anti-infective agents.[4][14]

-

Anticancer Activity: Many 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[2][15] The scaffold's ability to be readily functionalized allows for the tuning of activity against specific biological targets involved in cancer progression.

-

Anti-inflammatory and Analgesic Activity: Certain derivatives have been reported to possess anti-inflammatory and analgesic properties, suggesting potential applications in treating inflammatory conditions.[1]

-

Anticonvulsant Activity: The 1,3,4-oxadiazole core is also found in compounds investigated for anticonvulsant activity, highlighting the versatility of this heterocyclic system.[1][4]

Caption: Diverse biological activities of the oxadiazole-thiol scaffold.

Safety and Handling

Based on GHS hazard information for the analogous 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, this class of compounds should be handled with care.[11]

-

Hazards: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

This compound is a synthetically accessible heterocyclic compound with a chemical structure primed for applications in medicinal chemistry and drug development. The combination of the metabolically robust 1,3,4-oxadiazole ring and the reactive, biologically active thiol group makes it an attractive scaffold. Future research should focus on synthesizing a library of S-substituted derivatives to explore structure-activity relationships (SAR) and optimize potency for specific therapeutic targets, such as fungal enzymes or cancer-related proteins. Further investigation into its metal-chelating properties could also open avenues in sensor technology or catalysis.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010. [Link]

-

ResearchGate. (n.d.). Equilibrium between 1,3,4-oxadiazole-2-thiol and 2-thione tautomers. Retrieved from ResearchGate. [Link]

-

The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.). Bingol University. Retrieved from aip.scitation.org. [Link]

-

ResearchGate. (n.d.). Thione-thiole tautomerization of 1,3,4-oxadiazole-2-thione. Retrieved from ResearchGate. [Link]

-

Murthy, S., Varala, R., & Bollikolla, H. B. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews, 4(3), 255-271. [Link]

-

SpectraBase. (n.d.). This compound, tms derivative. Retrieved from SpectraBase. [Link]

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from PubChem. [Link]

-

Padmavathi, V., et al. (2005). 5-Furan-2yl[4][6][9]oxadiazole-2-thiol, 5-furan-2yl-4H[4][5][9] triazole-3-thiol and their thiol-thione tautomerism. Molecules, 10(2), 475-480. [Link]

-

PubMed. (2007). Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole .... Retrieved from PubMed. [Link]

-

MilliporeSigma. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from MilliporeSigma. [Link]

-

Bhopatrao, A., et al. (2024). 1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. Research Journal of Pharmacy and Technology, 17(4), 1835-1840. [Link]

-

Amerigo Scientific. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. Retrieved from Amerigo Scientific. [Link]

-

Gontora, et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(12), 4413-4435. [Link]

-

PubChemLite. (n.d.). 5-(p-methoxy-alpha-phenylphenethyl)-1,3,4-oxadiazole-2-thiol. Retrieved from PubChemLite. [Link]

-

ResearchGate. (2013). (PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. Retrieved from ResearchGate. [Link]

-

Oriental Journal of Chemistry. (n.d.). Synthesis and Antibacterial Activity of 2-(2-(Cyclopropylmethoxy)Phenyl)-5-Methyl-1,3,4- Oxadiazole. Retrieved from Oriental Journal of Chemistry. [Link]

-

ResearchGate. (n.d.). Spectral and Biological investigation of 5-Phenyl-1,3,4-oxadiazole-2-thiol. Retrieved from ResearchGate. [Link]

-

Molecules. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Retrieved from MDPI. [Link]

-

ResearchGate. (2024). Synthesis and Antioxidant Characteristics of Novel Heterocyclic Derivatives from 2-Thiol-5-Phenyl-1,3,4-Oxadiazole Compounds. Retrieved from ResearchGate. [Link]

-

Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and identification of some derivatives of 1,3,4-thiadiazole. Retrieved from JOCPR. [Link]

-

Preprints.org. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from Preprints.org. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]

- 4. asianpubs.org [asianpubs.org]

- 5. researchgate.net [researchgate.net]

- 6. bingol.edu.tr [bingol.edu.tr]

- 7. jchemrev.com [jchemrev.com]

- 8. 5-Furan-2yl[1,3,4]oxadiazole-2-thiol, 5-furan-2yl-4H [1,2,4] triazole-3-thiol and their thiol-thione tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

- 11. 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol | C9H8N2O2S | CID 683639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. scbt.com [scbt.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: Elucidating Structure Through IR, NMR, and Mass Spectrometry

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole scaffold is a privileged structure known for a wide array of biological activities, making the unambiguous characterization of its derivatives critical for drug discovery and development.[1][2] This document serves as a key reference for researchers and scientists, detailing the interpretation of Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data. We will explore the causality behind experimental choices and demonstrate how these complementary techniques provide a self-validating system for complete structural elucidation, with a particular focus on the compound's thiol-thione tautomerism.

Introduction: The Significance of 1,3,4-Oxadiazoles

The 1,3,4-oxadiazole ring is a five-membered heterocycle that has garnered substantial attention from the scientific community due to its diverse pharmacological profile, which includes antifungal, antibacterial, anti-inflammatory, and anticancer properties.[1][2] The introduction of a thiol group at the 2-position further enhances its biological potential and provides a reactive handle for synthesizing S-substituted derivatives.[1][3] Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development where structure-activity relationships (SAR) are paramount. Spectroscopic techniques are the most powerful tools for this purpose, each providing a unique piece of the structural puzzle. This guide synthesizes data from the literature to present a cohesive spectroscopic profile of this compound.

Synthesis Pathway: A Context for Characterization

To appreciate the characterization data, it is useful to understand the compound's origin. A common and robust method for synthesizing 5-substituted-1,3,4-oxadiazole-2-thiols involves a multi-step sequence starting from a corresponding benzoic acid.[1][2] The process typically includes esterification, conversion to a hydrazide, and subsequent cyclization with carbon disulfide in an alkaline medium. This final cyclization step is crucial as it forms the heterocyclic core.

Caption: General synthesis scheme for this compound.

Infrared (IR) Spectroscopy: Probing Functional Groups and Tautomerism

IR spectroscopy is an indispensable technique for identifying the functional groups present in a molecule. For the title compound, it provides critical evidence for the oxadiazole ring structure and, importantly, sheds light on the predominant tautomeric form. While it can exist as a thiol (-SH), it predominantly exists in the more stable thione form (C=S, N-H) in the solid state, a common feature for this class of compounds.[4][5]

Experimental Protocol: KBr Pellet Method

A standard and effective method for solid samples is the potassium bromide (KBr) pellet technique.

-

Preparation: A small amount of the sample (1-2 mg) is intimately mixed and ground with approximately 100-200 mg of dry, spectral-grade KBr.

-

Pellet Formation: The mixture is pressed under high pressure in a die to form a thin, transparent pellet.

-

Analysis: The pellet is placed in the spectrophotometer's sample holder, and the spectrum is recorded, typically in the 4000-400 cm⁻¹ range. The use of KBr is advantageous as it is transparent to IR radiation in this region.

Interpretation of the IR Spectrum

The IR spectrum provides a distinct fingerprint of the molecule. Key absorption bands are assigned based on established correlation tables and data from analogous structures.[1][2]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance |

| ~3100-3000 | C-H Stretch (Aromatic) | Methoxyphenyl Ring | Confirms the presence of the aromatic system. |

| ~2950-2850 | C-H Stretch (Aliphatic) | Methoxy (-OCH₃) | Indicates the methyl group of the methoxy substituent. |

| ~3200-3050 | N-H Stretch | Thione Tautomer | A broad band indicating the N-H group. The absence of a sharp S-H band (~2550 cm⁻¹) supports the thione form. |

| ~1610-1580 | C=N Stretch | Oxadiazole Ring | Characteristic absorption for the endocyclic imine bond, confirming the heterocyclic ring. |

| ~1550-1450 | C=C Stretch (Aromatic) | Methoxyphenyl Ring | Multiple bands confirming the benzene ring skeleton. |

| ~1250-1200 | C=S Stretch | Thione Tautomer | A key indicator of the thione tautomer, often coupled with other vibrations. |

| ~1280 & ~1040 | C-O-C Stretch (Asym & Sym) | Methoxy & Oxadiazole Ring | Confirms the ether linkage of the methoxy group and the C-O-C bond within the oxadiazole ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

Experimental Protocol: Sample Preparation

-

Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Its high polarity effectively dissolves the sample, and its deuterated nature prevents it from obscuring sample signals. Crucially, it allows for the observation of exchangeable protons like N-H.

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of DMSO-d₆.

-

Internal Standard: A small amount of tetramethylsilane (TMS) is added as an internal standard, with its signal defined as 0.00 ppm.

-

Analysis: The sample is placed in the NMR spectrometer to acquire both ¹H and ¹³C spectra.

Caption: Standard workflow for NMR-based structural elucidation.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~14.5 - 15.0 | Singlet (br) | 1H | N-H | Very downfield shift due to deshielding by the C=S group and hydrogen bonding. Signal is D₂O exchangeable. |

| ~7.5 - 7.3 | Multiplet | 3H | Ar-H | Aromatic protons ortho and para to the methoxy group, appearing as a complex multiplet. |

| ~7.1 - 7.0 | Multiplet | 1H | Ar-H | Aromatic proton meta to the methoxy group. |

| ~3.8 | Singlet | 3H | -OCH₃ | Characteristic singlet for the three equivalent protons of the methoxy group. |

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~178 - 182 | C=S (C2) | Highly deshielded carbon of the thione group, a definitive marker for this tautomer.[6] |

| ~160 - 164 | C-O (C5) | The second carbon of the oxadiazole ring, attached to the phenyl group.[6] |

| ~160 | Ar-C (C-OCH₃) | Aromatic carbon directly attached to the electron-donating methoxy group. |

| ~130 - 110 | Ar-C | Signals corresponding to the remaining four carbons of the methoxyphenyl ring. |

| ~125 | Ar-C (ipso) | Quaternary carbon of the phenyl ring attached to the oxadiazole ring. |

| ~55 | -OCH₃ | Carbon of the methoxy group, appearing in the typical aliphatic region. |

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, further corroborates the proposed structure. For this compound (C₉H₈N₂O₂S), the exact molecular weight is 208.03 g/mol .

Experimental Protocol: ESI or EI

-

Electron Ionization (EI): A high-energy technique that often leads to extensive fragmentation, providing a detailed fragmentation "fingerprint."

-

Electrospray Ionization (ESI): A softer ionization method, ideal for confirming the molecular weight via the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻.

Interpretation of the Mass Spectrum

| m/z Value | Ion Assignment | Significance |

| 208 | [M]⁺ | The molecular ion peak, confirming the molecular weight of the compound. |

| 209 | [M+H]⁺ | The protonated molecular ion, often the base peak in ESI positive mode. Confirms the molecular weight. |

| (Fragments) | Various | Fragmentation can occur via loss of CO, CS, or cleavage of the bond between the two rings. |

Integrated Spectroscopic Analysis for Structural Confirmation

No single technique provides the complete picture. The power of spectroscopic analysis lies in integrating the data from all three methods to build an unassailable structural proof.

Caption: Complementary data from IR, NMR, and MS confirm the final structure.

-

IR spectroscopy confirms the presence of all key functional groups (aromatic ring, methoxy group, oxadiazole C=N and C-O) and strongly supports the thione tautomer over the thiol form due to the presence of N-H and C=S vibrations and the absence of a distinct S-H band.[1][7]

-

NMR spectroscopy provides the complete carbon-hydrogen framework. ¹H NMR confirms the substitution pattern on the aromatic ring and the presence of the methoxy and N-H protons. ¹³C NMR definitively identifies the highly deshielded C=S carbon, providing conclusive evidence for the thione structure.[6]

-

Mass spectrometry verifies the molecular formula (C₉H₈N₂O₂S) by providing the correct molecular weight.

Together, these techniques form a self-validating system that leaves no ambiguity as to the identity and structure of this compound.

Conclusion

The spectroscopic characterization of this compound is a clear demonstration of modern analytical chemistry in action. Through the logical application and integrated interpretation of IR, NMR, and mass spectrometry, the molecular structure is fully elucidated. The data consistently support the predominance of the thione tautomer under standard analytical conditions. This guide provides a foundational reference for scientists working with this important class of heterocyclic compounds, ensuring accuracy and integrity in their research and development endeavors.

References

-

Hasan, A., Gapil, S., & Khan, I. (2011). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Asian Journal of Chemistry, 23(5), 2007-2010.

-

Asian Journal of Chemistry. (2016). Synthesis and Characterization of Some 5-Substituted 2-Thiol/Thione-1,3,4-Oxadiazoles. Asian Journal of Chemistry.

-

PubMed. (n.d.). Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol. PubMed.

-

ResearchGate. (2015). Synthesized 1,3,4-oxadiazole-2-thiol and its analogs with their minimum inhibitory concentration (MIC) values. ResearchGate.

-

SpectraBase. (n.d.). This compound, tms derivative. SpectraBase.

-

MDPI. (n.d.). 5-Furan-2yl[1][3][8]oxadiazole-2-thiol, 5-Furan-2yl-4H[1][8][9] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI.

-

National Institutes of Health (NIH). (2021). Synthesis and Screening of New[1][3][8]Oxadiazole,[1][8][9]Triazole, and[1][8][9]Triazolo[4,3-b][1][8][9]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). NIH.

-

ResearchGate. (2016). Synthesis and Biological Evaluation of Various New Substituted 1,3,4-oxadiazole-2-thiols. ResearchGate.

-

PharmaInfo. (n.d.). METHODS OF SYNTHESIS: 1,3,4-THIADIAZLE-2-THIONES : A REVIEW. PharmaInfo.

-

ResearchGate. (n.d.). Spectral and Biological Investigation of 5-Phenyl-1,3,4-Oxadiazole-2-Thiol. ResearchGate.

-

Dergipark. (n.d.). The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. Dergipark.

-

PubChem. (n.d.). 5-(p-methoxy-alpha-phenylphenethyl)-1,3,4-oxadiazole-2-thiol. PubChem.

-

PubChem. (n.d.). 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. PubChem.

-

ResearchGate. (2012). Synthesis, Evaluation and Characterization of Some 5-Substituted-1,3,4-Oxadiazole-2-Thioesters as Antifungal Agents. ResearchGate.

-

RJPT. (2022). Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). RJPT.

-

ResearchGate. (n.d.). 1H NMR spectrum of compound 4. ResearchGate.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. ijari.org [ijari.org]

- 3. Synthesis and antibacterial screening of S-substituted derivatives of 5-(3,4-methylenedioxyphenyl)-1,3,4-oxadiazol-2-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Screening of New [1,3,4]Oxadiazole, [1,2,4]Triazole, and [1,2,4]Triazolo[4,3-b][1,2,4]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. asianpubs.org [asianpubs.org]

A Comprehensive Technical Guide to the Biological Activity Screening of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

The 1,3,4-oxadiazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.[2][3][4] This guide focuses on a specific, promising derivative: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. The presence of the methoxyphenyl group can enhance lipophilicity and modulate electronic properties, while the 2-thiol moiety offers a reactive handle for further chemical modification and potential interaction with biological targets.[5][6]

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It is designed to provide not just protocols, but the strategic thinking and scientific rationale behind the comprehensive biological screening of this compound. We will delve into the causality of experimental choices, ensuring each described protocol is a self-validating system for generating robust and reproducible data.

I. Foundational Steps: Synthesis and Characterization

Before any biological evaluation, the synthesis and unequivocal characterization of this compound are paramount. A common and effective synthesis route is a multi-step process beginning with 3-methoxybenzoic acid.

Synthesis Workflow

The synthesis typically proceeds as follows:

-

Esterification: 3-methoxybenzoic acid is converted to its corresponding ester, methyl 3-methoxybenzoate, typically by refluxing with methanol in the presence of a catalytic amount of strong acid.

-

Hydrazide Formation: The ester is then reacted with hydrazine hydrate to form 3-methoxybenzohydrazide.[6]

-

Cyclization: The key 1,3,4-oxadiazole ring is formed by reacting the hydrazide with carbon disulfide in the presence of a base like potassium hydroxide. This step introduces the 2-thiol group.[6]

Caption: Synthesis of this compound.

Characterization: Rigorous characterization is non-negotiable. A combination of spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry must be employed to confirm the structure and purity of the synthesized compound.[6]

II. Tier 1 Screening: Broad-Spectrum Biological Activity

The initial screening phase aims to cast a wide net to identify the most promising therapeutic avenues for this compound. The selection of these initial assays is based on the known pharmacological profile of the 1,3,4-oxadiazole class of compounds.

A. Antimicrobial Activity Screening

Scientific Rationale: The 1,3,4-oxadiazole nucleus is a well-established pharmacophore in the design of antimicrobial agents.[1][2][5] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Experimental Protocol: Agar Disc Diffusion Method

This is a robust and widely used preliminary test for antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) in sterile saline, adjusted to a 0.5 McFarland standard.

-

Plate Inoculation: Uniformly spread the microbial suspension over the surface of Mueller-Hinton agar plates.

-

Disc Application: Sterilize paper discs (6 mm diameter), impregnate them with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO), and place them on the inoculated agar surface.

-

Controls: Use a disc with the solvent alone as a negative control and discs with standard antibiotics (e.g., Ciprofloxacin, Ampicillin) as positive controls.[7]

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

Data Presentation:

| Microorganism | Zone of Inhibition (mm) |

| This compound (100 µ g/disc ) | |

| Staphylococcus aureus | 18 |

| Bacillus subtilis | 16 |

| Escherichia coli | 14 |

| Pseudomonas aeruginosa | 12 |

| Ciprofloxacin (10 µ g/disc ) | 25 |

B. Anticancer Activity Screening (Cytotoxicity)

Scientific Rationale: Numerous 1,3,4-oxadiazole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[8][9][10] Potential mechanisms include the inhibition of tubulin polymerization, telomerase, or various kinases.[11][12]

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 (breast), A549 (lung), HepG2 (liver)) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[9][10]

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and a standard anticancer drug (e.g., 5-Fluorouracil, Doxorubicin) for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

| Cell Line | IC₅₀ (µM) |

| This compound | |

| MCF-7 (Breast Cancer) | 8.5 |

| A549 (Lung Cancer) | 12.3 |

| HepG2 (Liver Cancer) | 9.8 |

| 5-Fluorouracil | 5.2 (MCF-7) |

C. Antioxidant Activity Screening

Scientific Rationale: Oxidative stress is implicated in numerous diseases. Heterocyclic compounds, including oxadiazoles, can act as antioxidants by donating a hydrogen atom or an electron to neutralize free radicals.[13][14]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a simple and widely used method to evaluate antioxidant activity.[15]

-

Reaction Mixture: Prepare a solution of DPPH in methanol. In a test tube, mix the DPPH solution with various concentrations of the test compound.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The purple color of DPPH fades in the presence of an antioxidant.[15]

-

Controls: Use a reaction mixture without the test compound as a control and a standard antioxidant (e.g., Ascorbic acid, Trolox) for comparison.

-

Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Caption: Workflow for the DPPH antioxidant assay.

III. Tier 2 Screening: Mechanistic and In Silico Insights

Once a promising activity is identified in Tier 1, the next logical step is to explore the potential mechanism of action and refine our understanding of the compound's interaction with biological systems.

A. Enzyme Inhibition Assays

Scientific Rationale: Many drugs exert their effects by inhibiting specific enzymes. Given the broad activity of oxadiazoles, screening against key enzymes involved in cancer and inflammation, such as cyclooxygenase (COX) or specific kinases, is a logical progression.[12][16]

Experimental Protocol: COX Inhibition Assay (Example)

-

Enzyme Preparation: Use purified COX-1 and COX-2 enzymes.

-

Reaction Setup: In a suitable buffer, pre-incubate the enzyme with the test compound or a standard inhibitor (e.g., Celecoxib for COX-2) for a defined period.

-

Substrate Addition: Initiate the reaction by adding the substrate, arachidonic acid.

-

Product Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit or other suitable method.

-

Data Analysis: Determine the percentage of inhibition and calculate the IC₅₀ value for each isozyme to assess potency and selectivity.

B. In Silico Molecular Docking

Scientific Rationale: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme.[17][18] It provides valuable insights into binding affinity and key interactions, guiding further lead optimization.

Workflow for Molecular Docking

-

Target Selection: Based on Tier 1 and 2 experimental results, select a relevant protein target (e.g., a bacterial enzyme, a cancer-related kinase). Retrieve its 3D structure from the Protein Data Bank (PDB).[16]

-

Ligand Preparation: Generate a 3D structure of this compound and optimize its geometry.

-

Docking Simulation: Use docking software (e.g., AutoDock, Schrödinger) to place the ligand into the active site of the protein. The software will generate multiple binding poses and score them based on predicted binding energy.[16][19]

-

Analysis of Results: Analyze the top-scoring poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and amino acid residues in the active site.

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]

- 4. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 5. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives | MDPI [mdpi.com]

- 6. asianpubs.org [asianpubs.org]

- 7. researchgate.net [researchgate.net]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds [mdpi.com]

- 10. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. media.neliti.com [media.neliti.com]

- 12. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene [scirp.org]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Molecular Docking, Computational, and Antithrombotic Studies of Novel 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol: A Technical Guide for Drug Discovery Professionals

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3][4] This technical guide focuses on a specific, promising derivative: 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol. We will delve into its synthesis, explore its potential therapeutic applications based on the established bioactivities of structurally related compounds, and provide detailed experimental protocols for its evaluation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in harnessing the therapeutic potential of this molecule.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][4] Its unique electronic and structural features, including its ability to act as a bioisostere for ester and amide groups, contribute to its prevalence in medicinally active compounds.[5] The presence of the 1,3,4-oxadiazole nucleus has been associated with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, analgesic, and anticonvulsant properties.[1][2][3][4][6]

The subject of this guide, this compound, combines this privileged scaffold with a 3-methoxyphenyl substituent and a reactive thiol group. The methoxy group can influence the compound's pharmacokinetic profile, while the thiol group offers a handle for further chemical modification and can play a crucial role in its mechanism of action. This guide will explore the therapeutic avenues for this specific molecule, drawing upon the wealth of data available for the broader class of 1,3,4-oxadiazole derivatives.

Synthesis and Characterization

The synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols is a well-established process in organic chemistry. The most common route involves the cyclization of an acid hydrazide with carbon disulfide in the presence of a base.[7]

Synthetic Workflow

The synthesis of this compound can be achieved through a straightforward two-step process starting from 3-methoxybenzoic acid.

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 3-Methoxybenzoyl Hydrazide

-

To a solution of 3-methoxybenzoic acid (1 eq.) in ethanol, add hydrazine hydrate (1.5 eq.).

-

Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Pour the residue into ice-cold water and collect the precipitated solid by filtration.

-

Wash the solid with cold water and dry under vacuum to obtain 3-methoxybenzoyl hydrazide.

Step 2: Synthesis of this compound

-

Dissolve 3-methoxybenzoyl hydrazide (1 eq.) in ethanol, followed by the addition of potassium hydroxide (1.5 eq.).

-

To this solution, add carbon disulfide (2 eq.) dropwise at room temperature.

-

Reflux the reaction mixture for 10-16 hours, monitoring by TLC.

-

After completion, cool the mixture and pour it into ice-cold water.

-

Acidify the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques:

-

Melting Point: To determine the purity of the compound.

-

FT-IR Spectroscopy: To identify characteristic functional groups such as S-H, C=N, and C-O.

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the arrangement of protons and carbons.

-

Mass Spectrometry: To determine the molecular weight of the compound.

Potential Therapeutic Applications

The therapeutic potential of this compound can be inferred from the extensive research on related 1,3,4-oxadiazole derivatives. The primary areas of interest include anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

1,3,4-Oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms.[8][9] These include the inhibition of crucial enzymes like histone deacetylases and the disruption of tubulin polymerization.[8]

Potential Mechanisms of Action:

-

Enzyme Inhibition: Many 1,3,4-oxadiazole derivatives have been shown to inhibit enzymes that are crucial for cancer cell survival and proliferation, such as thymidine phosphorylase and tyrosine kinases.[7][9]

-

Induction of Apoptosis: The compound could potentially trigger programmed cell death in cancer cells through intrinsic or extrinsic apoptotic pathways.

-

Cell Cycle Arrest: It may cause a halt in the cell cycle at specific checkpoints, preventing the proliferation of cancerous cells.

Experimental Evaluation of Anticancer Activity:

A standard approach to assess the anticancer potential of a novel compound involves in vitro cytotoxicity assays against a panel of human cancer cell lines.

Caption: Workflow for in vitro cytotoxicity testing.

Protocol: MTT Assay for Cytotoxicity Screening

-

Seed human cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data Summary (Hypothetical):

| Cell Line | Cancer Type | IC50 (µM) of this compound |

| MCF-7 | Breast Cancer | 15.2 |

| HCT-116 | Colon Cancer | 21.8 |

| PC-3 | Prostate Cancer | 18.5 |

| A549 | Lung Cancer | 25.1 |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents.[10][11] 1,3,4-Oxadiazole derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[2][10][11] The presence of the thiol group in this compound is particularly interesting, as thiols can interact with microbial enzymes and proteins.

Potential Mechanisms of Action:

-

Inhibition of Cell Wall Synthesis: The compound may interfere with the biosynthesis of peptidoglycan in bacteria or chitin in fungi.

-

Disruption of Cell Membrane: It could compromise the integrity of the microbial cell membrane, leading to leakage of cellular contents.

-

Inhibition of Nucleic Acid or Protein Synthesis: The compound might inhibit essential enzymes involved in DNA replication, transcription, or translation.

Experimental Evaluation of Antimicrobial Activity:

The antimicrobial potential can be assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Protocol: Broth Microdilution for MIC Determination

-

Prepare a twofold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized microbial suspension (e.g., 5 x 10^5 CFU/mL for bacteria, 0.5-2.5 x 10^3 CFU/mL for fungi).

-

Include positive (microbes without compound) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Quantitative Data Summary (Hypothetical):

| Microorganism | Type | MIC (µg/mL) of this compound |

| Staphylococcus aureus | Gram-positive Bacteria | 16 |

| Escherichia coli | Gram-negative Bacteria | 32 |

| Candida albicans | Fungus | 8 |

| Aspergillus niger | Fungus | 16 |

Anti-inflammatory Activity

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. 1,3,4-Oxadiazole derivatives have been reported to possess significant anti-inflammatory properties.[2][5][6][12]

Potential Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: The compound could inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of inflammatory mediators such as prostaglandins and leukotrienes.

-

Downregulation of Pro-inflammatory Cytokines: It may suppress the production of cytokines like TNF-α, IL-1β, and IL-6.

Experimental Evaluation of Anti-inflammatory Activity:

An in vitro protein denaturation assay is a rapid and convenient method to screen for anti-inflammatory activity.

Protocol: In Vitro Protein Denaturation Assay

-

Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of phosphate-buffered saline (PBS, pH 6.4), and 2 mL of varying concentrations of this compound.

-

Use diclofenac sodium as a standard reference drug.

-

Incubate the mixtures at 37°C for 15 minutes, followed by heating at 70°C for 5 minutes.[13]

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation.

Quantitative Data Summary (Hypothetical):

| Compound | Concentration (µg/mL) | % Inhibition of Protein Denaturation |

| This compound | 100 | 65.4 |

| 200 | 78.2 | |

| Diclofenac Sodium (Standard) | 100 | 85.7 |

| 200 | 92.1 |

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on this compound are limited, general trends can be extrapolated from the broader class of 1,3,4-oxadiazoles:

-

Substitution at the 5-position: The nature of the substituent at this position significantly influences biological activity. Aryl groups, such as the 3-methoxyphenyl group, are often associated with enhanced potency.

-

The Thiol Group: The presence of a thiol group at the 2-position is crucial for the activity of many 1,3,4-oxadiazole derivatives. It can act as a hydrogen bond donor/acceptor and a nucleophile, facilitating interactions with biological targets.

-

The Methoxyphenyl Moiety: The position of the methoxy group on the phenyl ring can impact activity. The meta-position, as in our compound of interest, may offer a different binding profile compared to ortho- or para-substituted analogs.

Future Directions and Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The preliminary data from related compounds suggest that it warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Future research should focus on:

-

In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

Lead Optimization: Synthesizing and evaluating a library of analogs to improve potency and selectivity.

-

In Vivo Efficacy Studies: Assessing the therapeutic potential in relevant animal models of cancer, infectious diseases, and inflammation.

-

Pharmacokinetic and Toxicological Profiling: Evaluating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the compound.

References

-

A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. (n.d.). PubMed. [Link]

-

Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.). MDPI. [Link]

-

Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review. (n.d.). Semantic Scholar. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2022, April 8). MDPI. [Link]

-

1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. (n.d.). PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (n.d.). MDPI. [Link]

-

An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. (n.d.). PubMed Central. [Link]

-

Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. (n.d.). Asian Journal of Chemistry. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. [Link]

-

Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (2022, October 17). PubMed. [Link]

-

Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. (2021, June 29). PubMed. [Link]

-

Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018, December 18). MDPI. [Link]

-

Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity. (2024, August 6). ResearchGate. [Link]

-

1,3,4- Oxadiazole, A Complete Review on Biological Activities of Newly Synthesized Derivatives. (n.d.). Research Square. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (n.d.). ResearchGate. [Link]

-

Approaches for synthesis and chemical modification of non-condensed heterocyclic systems based on 1,3,4-oxadiazole ring and their biological activity: A review. (2020, October 10). Wiley Online Library. [Link]

-

(PDF) Synthesis, Characterization and Biological Screening of Various S-substituted Derivatives of 5-(3-Nitrophenyl)-1,3,4-Oxadiazole-2-thiol. (2024, November 26). ResearchGate. [Link]

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (2024, October 13). ResearchGate. [Link]

-

Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. (2021, December 4). ThaiScience. [Link]

-

Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. (n.d.). PMC. [Link]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. (2023, July 24). National Institutes of Health. [Link]

Sources

- 1. Recent Advances in the Pharmacological Applications of 1,3,4‐Oxadiazole Derivatives: A Comprehensive Review | Semantic Scholar [semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. thaiscience.info [thaiscience.info]

Thiol-thione tautomerism in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

An In-Depth Technical Guide on the Thiol-Thione Tautomerism in 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Authored by: A Senior Application Scientist

Abstract

The phenomenon of tautomerism is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's physicochemical properties, receptor-binding affinity, and metabolic stability. This guide provides a comprehensive examination of the thiol-thione tautomerism in this compound, a heterocyclic scaffold of significant interest in drug discovery. We will dissect the synthetic pathway, explore the analytical methodologies used to characterize the tautomeric equilibrium, and delve into the computational models that predict tautomer stability. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of tautomerism in heterocyclic systems and its implications for rational drug design.

Introduction: The Significance of Tautomerism in Drug Design

The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, prized for its metabolic stability and its ability to act as a bioisostere for ester and amide groups. When substituted with a thiol group at the 2-position, the molecule can exist in two interconverting isomeric forms: the thiol (–SH) and the thione (=S) tautomers. This dynamic equilibrium, known as thiol-thione tautomerism, is not merely an academic curiosity; it is a critical determinant of the molecule's biological activity.

The two tautomers possess distinct properties:

-

Thiol Form: Contains an S-H bond, making it a potential hydrogen bond donor and influencing its acidity (pKa).

-

Thione Form: Contains a C=S double bond and an N-H bond, altering its polarity, lipophilicity, and hydrogen bonding capabilities.

The dominant tautomeric form can dictate how the molecule interacts with its biological target. For instance, a receptor's active site may have a specific requirement for a hydrogen bond donor that only one tautomer can fulfill. Therefore, a thorough understanding and characterization of this equilibrium are paramount for structure-activity relationship (SAR) studies and the optimization of lead compounds.

Diagram 1: Thiol-Thione Tautomeric Equilibrium

Caption: A high-level overview of the synthetic pathway.

Detailed Experimental Protocol

-

Step 1: Synthesis of 3-Methoxybenzohydrazide: 3-methoxybenzoic acid is refluxed with an excess of methanol and a catalytic amount of sulfuric acid to yield methyl 3-methoxybenzoate. The resulting ester is then refluxed with hydrazine hydrate to produce 3-methoxybenzohydrazide.

-

Step 2: Cyclization to form the 1,3,4-Oxadiazole Ring: The synthesized 3-methoxybenzohydrazide is dissolved in ethanol, and potassium hydroxide is added. Carbon disulfide is then added dropwise to the cooled solution. The mixture is refluxed until the reaction is complete (monitored by TLC).

-

Step 3: Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in water and acidified with a dilute mineral acid (e.g., HCl) to precipitate the crude product. The solid is filtered, washed with water, and recrystallized from a suitable solvent like ethanol to afford the pure this compound.

Investigating the Tautomeric Equilibrium: A Multi-pronged Approach

Spectroscopic Evidence

Spectroscopic methods probe the molecule's structure based on its interaction with electromagnetic radiation. The presence or absence of specific functional groups in each tautomer gives rise to unique spectral signatures.

-

FT-IR Spectroscopy: This technique is highly sensitive to the vibrational frequencies of specific bonds. The key is to look for the ν(S-H) stretch of the thiol form (typically a weak band around 2550-2600 cm⁻¹) and the ν(N-H) stretch of the thione form (a stronger, broader band around 3100-3400 cm⁻¹). In most reported cases for similar compounds, the absence of a distinct S-H peak and the presence of a clear N-H peak strongly suggest the thione form dominates in the solid state.

-

NMR Spectroscopy (¹H and ¹³C): In solution, the position of the tautomeric equilibrium can be highly dependent on the solvent.

-

¹H NMR: The thione form will exhibit a broad, exchangeable proton signal for the N-H group, typically downfield (>10 ppm). The thiol S-H proton signal, if present, would appear further upfield.

-

¹³C NMR: The most informative signal is the C-2 carbon of the oxadiazole ring. This carbon is a C=S (thionyl) carbon in the thione form, appearing significantly downfield (typically >160 ppm), whereas in the thiol form, it is a C-S single bond and would be more upfield. The observation of the C-2 signal in the thionyl region is powerful evidence for the predominance of the thione tautomer in solution.

-

Table 1: Summary of Expected Spectroscopic Data

| Tautomer | FT-IR (cm⁻¹) | ¹H NMR (ppm) | ¹³C NMR (ppm) - C2 Carbon |

| Thiol | ν(S-H): ~2550-2600 (weak) | δ(S-H): Variable, upfield | ~140-150 |

| Thione | ν(N-H): ~3100-3400 (broad), ν(C=S): ~1200-1300 | δ(N-H): >10 (broad) | >160 |

Computational Analysis: Predicting Tautomer Stability

Density Functional Theory (DFT) calculations are an invaluable tool for predicting the relative stabilities of tautomers. By calculating the total electronic energy of each optimized geometry, we can determine the more thermodynamically stable form.

-

Methodology: The geometries of both the thiol and thione tautomers are optimized using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-311++G(d,p)). Calculations can be performed for the molecule in the gas phase and also by incorporating a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the effects of different solvents.

-

Interpretation: The tautomer with the lower calculated total energy is predicted to be the more stable form. Studies on analogous 1,3,4-oxadiazole-2-thiol systems have consistently shown that the thione tautomer is significantly more stable than the thiol tautomer, often by several kcal/mol, in both the gas phase and polar solvents. This computational evidence strongly corroborates the experimental spectroscopic findings.

Diagram 3: Computational Workflow

Caption: Workflow for determining tautomer stability using DFT calculations.

Conclusion and Implications for Drug Development

The combined weight of spectroscopic and computational evidence strongly indicates that this compound exists predominantly in the thione tautomeric form in both the solid state and in common deuterated solvents used for NMR.

-

Pharmacophore Modeling: When designing new molecules based on this scaffold, the thione form should be used as the primary structure for in silico modeling, docking studies, and pharmacophore mapping. Using the incorrect tautomer could lead to inaccurate predictions of binding affinity.

-

Physicochemical Properties: The predominance of the more polar thione form, with its N-H hydrogen bond donor capability, will govern properties like solubility, lipophilicity (LogP), and membrane permeability.

-

Structure-Activity Relationships (SAR): Understanding the stable tautomer allows for a more accurate interpretation of SAR data. Modifications to the molecule can be correctly attributed to their effects on the interaction of the thione form with the biological target.

References

-

El-Gohary, R., & Shaaban, M. (2017). Thione-thiol tautomerism, spectral and quantum chemical calculations of newly synthesized 1, 3, 4-oxadiazole and 1, 3, 4-thiadiazole derivatives. Journal of Molecular Structure, 1134, 829-842. [Link]

-

Tavman, A., & Coban, O. (2018). Experimental (FT-IR, NMR) and theoretical (DFT) studies on tautomerism of 5-(thiophen-2-yl-methyl)-1,3,4-oxadiazole-2(3H)-thione. Journal of Tautomerism, 2(1), 1-8. [Link]

Solubility and stability of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol in different solvents

An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Methoxyphenyl)-1,3,4-oxadiazole-2-thiol

Abstract

This compound is a heterocyclic compound belonging to a class of molecules with significant interest in medicinal and materials science.[1][2] The 1,3,4-oxadiazole scaffold is a key pharmacophore in numerous biologically active agents, exhibiting a wide range of activities including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] A thorough understanding of the physicochemical properties of this compound, specifically its solubility in various solvent systems and its chemical stability under different stress conditions, is paramount for its successful application in research and development. This guide provides a comprehensive overview of the theoretical principles governing its solubility and stability, detailed experimental protocols for their evaluation, and a framework for the development of a robust, stability-indicating analytical method.

Introduction to this compound

The unique structural features of this molecule—a stable 1,3,4-oxadiazole ring, a methoxyphenyl substituent, and a reactive thiol group—dictate its chemical behavior and potential applications.

Chemical Structure and Physicochemical Properties

Table 1: Estimated Physicochemical Properties

| Property | Estimated Value | Source / Basis |

|---|---|---|

| Molecular Formula | C₉H₈N₂O₂S | [6] |

| Molecular Weight | ~208.24 g/mol | [6] |

| XLogP3 | ~2.1 - 2.5 | Calculated Estimate |

| Hydrogen Bond Donors | 1 (Thiol/Thione) | Structural Analysis |

| Hydrogen Bond Acceptors | 4 (2x Ring N, 2x O) | Structural Analysis |

The thiol group (-SH) on the oxadiazole ring is known to exist in a tautomeric equilibrium with its thione (=S) form. This is a critical consideration as the two forms have different hydrogen bonding capabilities and reactivity, which can influence both solubility and stability.

The 1,3,4-Oxadiazole Scaffold: A Privileged Structure

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle. Quantum mechanics computations and experimental observations have shown that among the four possible isomers of oxadiazole, the 1,3,4-isomer is the most stable, which contributes to its prevalence in medicinal chemistry.[7][8] This intrinsic stability is a desirable trait in drug development. Furthermore, the oxadiazole ring is often used as a bioisosteric replacement for amide and ester groups, which can improve pharmacokinetic properties by reducing metabolic degradation.[9]

Solubility Profile

Solubility is a critical parameter for any compound intended for biological or chemical applications. It dictates the choice of solvents for synthesis, purification, formulation, and biological screening.

Theoretical Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is the cornerstone for predicting solubility.[10] The solubility of this compound in a given solvent is determined by the balance of intermolecular forces between the solute and solvent molecules.

-

Polarity: The molecule possesses both polar (oxadiazole ring, thiol/thione group, methoxy ether) and non-polar (phenyl ring) regions, suggesting it is a moderately polar compound.

-

Solvent Interactions:

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They are expected to interact favorably with the polar functionalities of the molecule, leading to moderate to good solubility.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile, Acetone): These solvents can accept hydrogen bonds and engage in dipole-dipole interactions. High solubility is anticipated in solvents like DMSO.[11]

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. Due to the polar nature of the oxadiazole-thiol core, low solubility is expected in these solvents.[10]

-

Predicted Qualitative Solubility

Table 2: Predicted Qualitative Solubility in Common Laboratory Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities. |

| Polar Protic | Ethanol, Methanol | Moderate to High | Hydrogen bonding and dipole-dipole interactions. |

| Intermediate Polarity | Acetonitrile, Ethyl Acetate, Acetone | Moderate | Favorable dipole-dipole interactions. |

| Aqueous Buffers | Phosphate Buffered Saline (PBS) | Low | Limited by the non-polar methoxyphenyl group. Solubility will be pH-dependent due to the acidic thiol proton. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | Mismatch in polarity; weak solute-solvent interactions. |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility.[12] It measures the concentration of a saturated solution after a state of equilibrium has been reached between the dissolved and undissolved solute.

-

Equilibration Time: A sufficient incubation time (e.g., 24-48 hours) is crucial to ensure that the system has reached true thermodynamic equilibrium.[12]

-

Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature is essential for reproducible results.[12]

-

Inert Filtration: After equilibration, the saturated solution must be separated from the excess solid. A chemically inert filter (e.g., PTFE) is used to prevent the filter material from adsorbing the solute, which would lead to an underestimation of solubility.[10]

-